Thyminose-13C: A Technical Guide for Researchers
Thyminose-13C: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of Thyminose-13C, an isotopically labeled form of 2-deoxy-D-ribose. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This document covers the fundamental structure and properties of Thyminose-13C, detailed experimental protocols for its synthesis and analysis, and its role in biological systems, particularly in the context of apoptosis. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using diagrams.
Introduction
Thyminose, more commonly known as 2-deoxy-D-ribose, is a naturally occurring monosaccharide and a fundamental component of deoxyribonucleic acid (DNA).[1] The "-13C" designation indicates that one or more of the carbon atoms in the molecule have been replaced with the stable isotope Carbon-13. This isotopic labeling provides a powerful tool for tracing the metabolic fate of 2-deoxy-D-ribose in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Thyminose-13C is frequently employed in metabolic flux analysis and as an internal standard in clinical mass spectrometry.
Chemical Structure and Properties
The chemical structure of Thyminose is that of a deoxypentose, specifically D-ribose, where the hydroxyl group at the C-2 position is replaced by a hydrogen atom. In aqueous solution, it exists as a mixture of a linear form and two cyclic forms: deoxyribofuranose (a five-membered ring) and deoxyribopyranose (a six-membered ring), with the latter being predominant.[1]
Table 1: General Properties of Thyminose (2-Deoxy-D-ribose)
| Property | Value |
| Molecular Formula | C₅H₁₀O₄ |
| Appearance | White to off-white solid |
| IUPAC Name | (3S,4R)-3,4,5-trihydroxypentanal |
| Synonyms | Thyminose, 2-Deoxy-D-ribose, D-2-Deoxyribose, 2-Deoxy-D-erythro-pentose |
Table 2: Physical and Chemical Properties of Thyminose (2-Deoxy-D-ribose)
| Property | Value | Source |
| Molecular Weight | 134.13 g/mol | [2][3] |
| Melting Point | 89-91 °C | [1] |
| Boiling Point | 332.1 °C at 760 mmHg (Predicted) | |
| Density | 1.515 g/cm³ (Predicted) | |
| Solubility | Very soluble in water | [1] |
| Optical Activity | [α]22/D −59°, c = 1 in H₂O |
Spectroscopic Data
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 2-deoxy-D-ribose in D₂O shows a complex pattern of signals due to the equilibrium between its different isomeric forms in solution (α-furanose, β-furanose, α-pyranose, and β-pyranose). The chemical shifts are sensitive to the local electronic environment of each carbon atom, providing valuable information about the structure and conformation of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Deoxy-D-ribose
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | 97.4 |
| C2 | 39.8 |
| C3 | 71.9 |
| C4 | 72.5 |
| C5 | 63.8 |
Note: These are predicted values and may differ slightly from experimental results.
Mass Spectrometry
Mass spectrometry is a critical tool for the analysis of Thyminose-13C. The incorporation of ¹³C results in a predictable mass shift, allowing for its differentiation from the unlabeled compound. This is particularly useful in metabolic studies to track the incorporation of the labeled sugar into various biomolecules. The exact mass of Thyminose-13C will depend on the number and position of the ¹³C labels. For example, a single ¹³C label will increase the monoisotopic mass from 134.0579 g/mol to 135.0612 g/mol .
Experimental Protocols
Synthesis of [5-¹³C]-2'-Deoxyribonucleosides
A common method for the preparation of ¹³C-labeled deoxyribose derivatives involves the synthesis of a labeled ribose precursor followed by deoxygenation. The following is a generalized workflow based on published methods for the synthesis of [5'-¹³C]-2'-deoxyribonucleosides.
Methodology:
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Introduction of the ¹³C Label: The synthesis begins with a suitable precursor, such as a 4-aldehydo-D-erythrose dialkyl acetal. A Wittig reaction is performed using a ¹³C-labeled phosphonium ylide (e.g., Ph₃P¹³CH₃I) to introduce the ¹³C atom at the 5-position of the pentose sugar.
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Diastereoselective Dihydroxylation: The resulting alkene is then subjected to a highly diastereoselective osmium-catalyzed dihydroxylation to form the desired ribose configuration.
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Cyclization: The acyclic ¹³C-labeled ribose derivative is cyclized to form the furanose ring, often facilitated by a Lewis acid such as lithium tetrafluoroborate (LiBF₄).
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Conversion to Ribonucleosides: The resulting ¹³C-labeled ribofuranoside is then coupled with a nucleobase to form the corresponding [5'-¹³C]ribonucleoside.
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Deoxygenation: Finally, a deoxygenation step is carried out at the 2'-position to yield the target [5'-¹³C]-2'-deoxyribonucleoside.
Apoptosis Induction Assay
2-Deoxy-D-ribose has been shown to induce apoptosis in various cell types. A typical experimental protocol to assess this effect is outlined below.
Methodology:
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Cell Culture: The chosen cell line (e.g., human fibroblasts or peripheral blood mononuclear cells) is cultured under standard conditions.
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Treatment: The cells are treated with varying concentrations of 2-deoxy-D-ribose.
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Incubation: The treated cells are incubated for a specified period (e.g., 24-48 hours).
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Apoptosis Assessment: Apoptosis can be evaluated using several methods:
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Morphological Changes: Observing cytoplasmic shrinkage and chromatin condensation using microscopy.
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DNA Fragmentation: Analyzing DNA fragmentation by agarose gel electrophoresis.
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Flow Cytometry: Detecting an increase in the sub-G1 cell population, which is indicative of apoptotic cells.
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Biological Role and Signaling Pathways
Thyminose (2-deoxy-D-ribose) is not merely a structural component of DNA; it also possesses biological activity. Notably, it has been shown to induce apoptosis through multiple pathways.
Glutathione Depletion-Mediated Apoptosis
One of the primary mechanisms by which 2-deoxy-D-ribose induces apoptosis is through the depletion of intracellular reduced glutathione (GSH).[2][4] This leads to an increase in oxidative stress, which in turn triggers the apoptotic cascade.
Inhibition of Hypoxia-Induced Apoptosis via the p38 MAPK Pathway
In contrast to its pro-apoptotic effects under normal conditions, 2-deoxy-D-ribose can inhibit apoptosis induced by hypoxia.[5] This is achieved by suppressing the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule in the stress response pathway.[5]
Conclusion
Thyminose-13C is a valuable tool for researchers in various fields, from molecular biology to drug development. Its ability to be traced within biological systems provides unique insights into metabolic pathways and the mechanisms of cellular processes such as apoptosis. A thorough understanding of its chemical properties, synthesis, and biological activities is crucial for its effective application in scientific research. This guide has provided a foundational overview to aid researchers in harnessing the potential of this important isotopically labeled compound.
References
- 1. 13C-labeled D-ribose: chemi-enzymic synthesis of various isotopomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of [5'-13C]ribonucleosides and 2'-deoxy[5'-13C]ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. omicronbio.com [omicronbio.com]
- 4. 2-Deoxyribose, D- | C5H10O4 | CID 5460005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-ribose(533-67-5) 13C NMR spectrum [chemicalbook.com]
